molecular formula C7H11NO2 B2633214 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166774-19-0

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2633214
CAS No.: 2166774-19-0
M. Wt: 141.17
InChI Key: OMSDZSWHARMRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2173991-78-9 as hydrochloride salt) is a bicyclic compound featuring a rigid [1.1.1]pentane scaffold substituted with an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) moiety. Its molecular formula is C7H11NO2 (free acid; hydrochloride: C7H12ClNO2) with a molecular weight of 157.17 g/mol (free acid) . The bicyclo[1.1.1]pentane core imparts high strain and rigidity, making it a valuable bioisostere for linear or aromatic groups in drug design. The aminomethyl and carboxylic acid groups enhance water solubility and enable functionalization via amide or ester linkages .

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSDZSWHARMRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of suitable precursors to form the bicyclo[1.1.1]pentane core, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve optimized versions of laboratory-scale synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as high rigidity and stability.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight Key Properties Applications References
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -CH2NH2, -COOH 157.17 Polar, water-soluble; forms hydrochloride salt (improved stability) Bioisostere for phenyl groups; peptide backbone rigidification
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-18-3) -CF3, -COOH 196.13 High lipophilicity (logP ~1.5); enhanced metabolic stability 19F NMR probes; fluorinated drug candidates
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid -NH2, -COOH 143.14 Rigid γ-aminobutyric acid (GABA) analog; zwitterionic at physiological pH Conformationally constrained peptides; neurological research
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid -Pyrazine, -COOH 204.20 Aromatic heterocycle; moderate solubility (logD ~-0.3) Kinase inhibitors; probe for biological target engagement
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid -C(CH3)3, -COOH 196.27 Steric bulk; lipophilic (logP ~2.8) Steric shielding in protein-ligand interactions
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid -Br, -COOH 209.05 Electrophilic; reactive toward Suzuki-Miyaura coupling Synthetic intermediate for cross-coupling reactions

Key Comparative Insights

Lipophilicity and Solubility: The trifluoromethyl derivative exhibits the highest lipophilicity (logP ~1.5), favoring membrane permeability and CNS penetration . In contrast, the aminomethyl analog is more polar due to its primary amine and carboxylic acid, enhancing aqueous solubility (~50 mg/mL in water for the hydrochloride salt) . The tert-butyl variant introduces steric hindrance, reducing solubility but improving target selectivity .

Synthetic Accessibility: The aminomethyl compound is synthesized via Gabriel synthesis or coupling reactions (e.g., HATU-mediated amidation) . Trifluoromethyl derivatives are prepared via radical fluorination or SN2 displacement of bromine precursors . Pyrazine analogs utilize metal-free homolytic aromatic alkylation for regioselective functionalization .

Biological Applications: Aminomethyl and 3-amino derivatives are incorporated into peptides to restrict conformational flexibility, mimicking natural amino acids like GABA . Trifluoromethyl groups enable 19F NMR studies for protein-ligand interaction analysis . Bromo and iodo derivatives serve as cross-coupling intermediates for biaryl or heteroaryl modifications .

Stability and Reactivity: The hydrochloride salt of the aminomethyl compound offers improved stability and handling compared to the free base . tert-Butoxycarbonyl (Boc) -protected amines (e.g., 3-((Boc)amino) derivatives) are stable under basic conditions but cleaved under acidic conditions .

Research Findings and Case Studies

  • Peptide Incorporation: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives were successfully integrated into cyclic peptides, demonstrating enhanced resistance to proteolytic degradation compared to linear counterparts .
  • Drug Discovery: The trifluoromethyl analog showed 10-fold higher potency in a kinase inhibition assay compared to its non-fluorinated counterpart, attributed to improved hydrophobic interactions .
  • Synthetic Utility : 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid facilitated the synthesis of a biaryl drug candidate via Suzuki-Miyaura coupling, achieving 85% yield .

Commercial Availability and Pricing

  • This compound hydrochloride is available at €83/100 mg (CymitQuimica) .
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is priced at €624/50 mg .

Biological Activity

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (commonly referred to as 3-ABP) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores the biological activity of 3-ABP, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of 3-ABP can be represented as follows:

C7H11NO2\text{C}_7\text{H}_{11}\text{N}\text{O}_2

This compound features a bicyclic framework with an amine group and a carboxylic acid, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-ABP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

1. Inhibition of KRAS GTPase:
Recent research indicates that 3-ABP derivatives may inhibit KRAS GTPase activity, which is crucial in cancer cell proliferation and survival. KRAS mutations are prevalent in various cancers, making this inhibition a potential therapeutic strategy .

2. Modulation of Neurotransmitter Systems:
3-ABP has been studied for its effects on neurotransmitter systems, particularly in the context of neuroactive substances. The amine functional group allows it to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .

3. Reactivity with Biological Nucleophiles:
The amine group in 3-ABP can react with electrophilic species in biological systems, forming stable adducts that may alter protein function or signaling pathways. This reactivity underpins its potential as a therapeutic agent targeting specific diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-ABP and its derivatives:

Case Study 1: KRAS Inhibition
In a recent patent application, researchers demonstrated that compounds based on 3-ABP effectively inhibited KRAS GTPase activity in vitro. The study highlighted the compound’s potential as a lead candidate for developing anti-cancer therapies targeting KRAS-driven tumors .

Case Study 2: Neuropharmacological Effects
A study examining the neuropharmacological properties of 3-ABP revealed that it could modulate dopamine receptor activity. This modulation suggests potential applications in treating neurodegenerative diseases or psychiatric disorders where dopamine dysregulation is a factor .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Therapeutic Implications
Inhibition of KRAS GTPaseDirect interaction with KRASPotential anti-cancer agent
Modulation of neurotransmittersInteraction with neurotransmitter receptorsPossible treatment for mood disorders
Reactivity with nucleophilesFormation of stable adductsTargeting specific diseases

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for preparing 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

  • Methodology : Start with [1.1.1]propellane (3) as the precursor, utilizing radical addition or photochemical reactions to functionalize the bicyclo[1.1.1]pentane scaffold. For example, photolysis of 1,3-diacetylbicyclo[1.1.1]pentane (2) with UV irradiation (450 W medium-pressure lamp) enables efficient decarboxylation to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (3), a key intermediate . Subsequent steps involve Boc-protection, amidation, or esterification (e.g., using DCC/DMAP in DCM) .
  • Critical Considerations : Reaction yields depend on solvent choice (e.g., pentane for [1.1.1]propellane stability) and temperature control (−10°C for photolysis) .

Q. How can purity and structural integrity of intermediates be validated during synthesis?

  • Methodology : Use reversed-phase HPLC (0.1% formic acid) for purification and LCMS for reaction monitoring . Confirm regiochemistry via 1H^1H NMR (e.g., δ 2.15–2.04 ppm for methylene protons in bicyclo[1.1.1]pentane derivatives) . Compare analytical data (e.g., melting points, InChI key\text{InChI key}) with literature .
  • Troubleshooting : Impurities from incomplete Boc deprotection or radical side reactions require iterative flash chromatography (silica gel, PE/EA gradients) .

Q. What safety protocols are essential for handling bicyclo[1.1.1]pentane derivatives?

  • Guidelines : Wear nitrile gloves and safety goggles due to acute oral toxicity (Category 3). Avoid inhalation by working in fume hoods, and use adsorbents (silica gel, sand) for spill containment .
  • Storage : Store under anhydrous conditions (sealed, room temperature) to prevent hydrolysis of ester or amide functionalities .

Advanced Research Questions

Q. How do electronic effects influence the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids?

  • Mechanistic Insight : Polar substituents (e.g., aminomethyl) alter pKa via inductive effects. For 3-(aminomethyl) derivatives, the acidity (predicted pKa ~4.56) is modulated by hydrogen bonding and steric constraints of the rigid scaffold .
  • Experimental Validation : Measure acidities via potentiometric titration in DMSO/water mixtures, comparing with computational models (DFT calculations) .

Q. What challenges arise in functionalizing the bicyclo[1.1.1]pentane scaffold via C–H activation?

  • Synthetic Hurdles : The high ring strain (65 kcal/mol) and steric shielding of bridgehead C–H bonds limit traditional cross-coupling. Photoredox catalysis (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) enables decarboxylative coupling with DNA conjugates or allyl groups under mild conditions .
  • Case Study : Coupling 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide achieved 83% yield using HATU/TEA in DMF .

Q. How does the rigid bicyclo[1.1.1]pentane core enhance peptide conformational stability?

  • Structural Impact : The scaffold restricts backbone flexibility, mimicking γ-aminobutyric acid (GABA) in bioactive peptides. In cyclic peptides, it enforces turn geometries, improving protease resistance .
  • Validation : Circular dichroism (CD) and 19F^{19}F NMR (if fluorinated analogs are used) confirm reduced conformational entropy .

Contradictions & Limitations in Current Data

  • Synthetic Yields : Photochemical methods (70% yield for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid ) outperform radical additions (16–20% for gas-phase decarbonylation ).
  • Analytical Consistency : Discrepancies in predicted vs. experimental boiling points (e.g., 233.8°C predicted vs. 305°C observed for dimethyl esters ) highlight the need for empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.